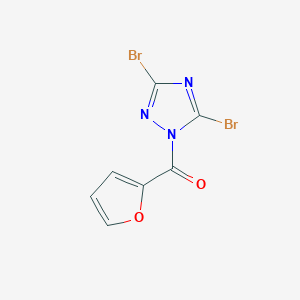

3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

(3,5-dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N3O2/c8-6-10-7(9)12(11-6)5(13)4-2-1-3-14-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITXJUCPMROHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N2C(=NC(=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

- Molecular Formula : CHBrN

- Molecular Weight : 226.86 g/mol

- CAS Number : 7411-23-6

Synthesis

The synthesis of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole typically involves the reaction of furan derivatives with triazole precursors. The specific methods can vary based on the desired substituents and yield requirements.

Biological Activity Overview

The biological activities of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole have been investigated in various studies. The compound exhibits a range of pharmacological effects including:

- Antimicrobial Activity : Exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production |

| Cytotoxicity | Low toxicity observed in cell cultures |

Antimicrobial Activity

Research has shown that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole exhibits notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibited the growth of several bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

In a study involving peripheral blood mononuclear cells (PBMC), it was found that compounds similar to 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole significantly reduced the levels of TNF-α and IL-6 when tested at varying concentrations. The strongest anti-inflammatory effects were observed at medium doses (50 µg/mL), indicating a dose-dependent response.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines demonstrated that this compound has low toxicity. Cell viability remained above 90% even at high concentrations (100 µg/mL), which is promising for further therapeutic applications.

Case Studies

Several case studies have explored the efficacy of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole in various biological contexts:

- Study on Inflammation : A study investigated the impact of this compound on inflammation-induced cytokine release in PBMCs. Results indicated a significant reduction in TNF-α levels compared to controls.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against a panel of bacterial strains. The results showed effective inhibition rates comparable to standard antibiotics.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole exhibits notable antimicrobial activity. In a study assessing the antibacterial effects of various triazole derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against pathogenic fungi. Its efficacy against fungi like Candida species suggests potential applications in treating fungal infections .

Anticancer Potential

Emerging studies have evaluated the anticancer properties of triazole derivatives. Preliminary results indicate that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole may induce apoptosis in cancer cells through various pathways. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further investigation in cancer therapy .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Research has demonstrated that it can act as an effective fungicide and insecticide. Its application in agricultural settings could help manage crop diseases caused by fungi and pests while minimizing environmental impact compared to traditional chemical pesticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) at low micromolar levels. |

| Study B | Antifungal Properties | Showed effectiveness against Candida albicans, with a reduction in fungal load by over 70% in treated samples. |

| Study C | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent anticancer activity at nanomolar concentrations. |

| Study D | Agricultural Use | Field trials indicated a reduction in fungal infections on crops treated with the compound compared to untreated controls. |

Comparison with Similar Compounds

Structural and Molecular Comparison

Preparation Methods

Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Intermediate Int-1)

The foundational step in preparing the target compound is the synthesis of 3,5-dibromo-1H-1,2,4-triazole (Int-1, CAS 7411-23-6). This intermediate is synthesized via bromination of 1H-1,2,4-triazole using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Int-1 serves as the substrate for subsequent derivatization at the 1-position.

Functionalization via Alkylation and Acylation

Alkylation of Int-1 with Electrophilic Reagents

Alkylation of Int-1 has been extensively documented, providing insights into reaction conditions applicable to acylation. Representative examples include:

Table 1: Alkylation Methods for Int-1

| Reagent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxyethyl methanesulfonate | NaH (55%) | DMF | 0–25°C | 15 h | 58 |

| 3-(Bromomethyl)-3-methyloxetane | NaH (60%) | DMF | 40°C | 12 h | 98.5 |

| 3-Iodotetrahydrofuran | K₂CO₃ | DMF | 120°C | 24 h | 94.6 |

These reactions proceed via nucleophilic substitution, where the deprotonated triazole nitrogen attacks electrophilic carbons. The high yields (58–98.5%) underscore the efficacy of polar aprotic solvents (e.g., DMF) and strong bases (NaH, K₂CO₃).

Acylation with Furan-2-carbonyl Chloride

The introduction of the furan-2-carbonyl group at the 1-position requires acylation. While direct protocols for this step are not explicitly detailed in the provided sources, analogous reactions from triazole chemistry suggest a plausible pathway:

- Deprotonation : Int-1 is treated with a base (e.g., NaH) in DMF at 0–5°C to generate the triazolide anion.

- Acyl Transfer : Furan-2-carbonyl chloride is added dropwise, facilitating nucleophilic acyl substitution.

- Workup : The crude product is purified via column chromatography (ethyl acetate/n-heptane).

This method aligns with reported triazole acylation strategies, where acyl chlorides react efficiently with deprotonated heterocycles.

Optimization and Scalability

Solvent and Base Selection

Optimal yields are achieved in DMF due to its ability to stabilize ionic intermediates. Sodium hydride (55–60% dispersion) outperforms weaker bases, ensuring complete deprotonation of Int-1. Phase-transfer catalysts (e.g., NBu₄Br) may further enhance reactivity in biphasic systems.

Temperature and Reaction Time

Q & A

Q. What are effective synthetic routes for 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole?

Methodological Answer: A common approach involves bromination of the parent triazole followed by functionalization with furan-2-carbonyl groups. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Post-bromination, introduce the furan-2-carbonyl moiety via nucleophilic acyl substitution using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC (silica gel, 75% ethanol/25% ether) and purify via recrystallization (ethanol/water) .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: Use - and -NMR to identify key structural features:

- Bromine atoms : Deshielded protons adjacent to Br (δ ~7.5–8.5 ppm).

- Furan moiety : Aromatic protons (δ ~6.5–7.5 ppm) and carbonyl carbon (δ ~160–170 ppm).

- Triazole ring : Distinct -NMR singlet for C-H protons (δ ~8.0–8.5 ppm). Compare with literature data for analogous triazoles (e.g., 3,5-dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole) to validate shifts .

Q. What solvents and conditions optimize crystallization of this compound?

Methodological Answer: Use ethanol-water mixtures (70:30 v/v) for slow evaporation at 4°C. For improved crystal quality, employ solvent diffusion (layering hexane over a saturated DCM solution). Monitor crystal growth under polarized light microscopy. If crystallization fails, try seeding with analogous triazole crystals (e.g., 3,5-diethyl-1H-1,2,4-triazole) .

Q. How to assess the compound’s stability under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Calculate half-life () using first-order kinetics. Note: Brominated triazoles are prone to hydrolysis in alkaline conditions (pH >10) due to electron-withdrawing effects .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K can distinguish between 1H- and 4H-tautomers. Key parameters:

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Use DFT (B3LYP/6-311+G(d,p)) to calculate:

Q. How to design kinase inhibition assays for this compound?

Methodological Answer: Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). Test against kinases with conserved hinge regions (e.g., RET tyrosine kinase). Compare IC values with known triazole inhibitors (e.g., DP01920). Molecular docking (AutoDock Vina) can model interactions between the triazole core and kinase ATP-binding pockets .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Conduct meta-analysis using the following steps:

Q. What strategies improve selectivity in multi-target kinase inhibition?

Methodological Answer: Modify the furan-2-carbonyl group to introduce steric bulk (e.g., methyl substituents) or hydrogen-bond donors. Use surface plasmon resonance (SPR) to screen off-target binding. Prioritize kinases with divergent hinge regions (e.g., Aurora vs. KIT) .

Q. How to optimize catalytic systems for one-pot synthesis?

Methodological Answer: Test ceric ammonium nitrate (CAN) as a catalyst (30 mol%) in ethanol at 95–100°C. Monitor reaction efficiency via -NMR yield calculations. Compare with alternative catalysts (e.g., FeCl) for cost and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.